![molecular formula C11H11NO5S B12883867 N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 652976-66-4](/img/structure/B12883867.png)
N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide is a chemical compound that features a tetrahydrofuran ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of ®-2,5-Dioxotetrahydrofuran-3-yl acetate with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2,5-Dioxotetrahydrofuran-3-yl acetate: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the tetrahydrofuran ring.
Uniqueness
®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide is unique due to the combination of the tetrahydrofuran ring and the sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
652976-66-4 |
|---|---|
Molecular Formula |
C11H11NO5S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-[(3R)-2,5-dioxooxolan-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
InChI Key |
VNMAMGMXPZCSRG-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CC(=O)OC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

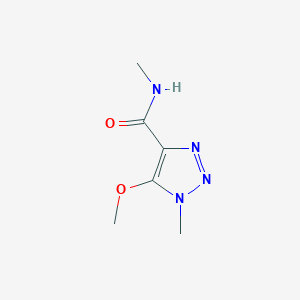

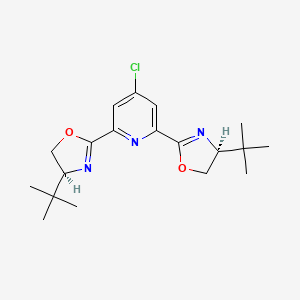
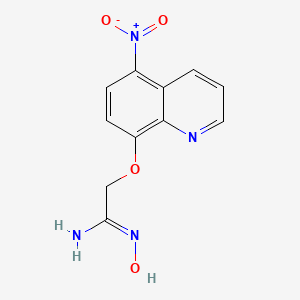
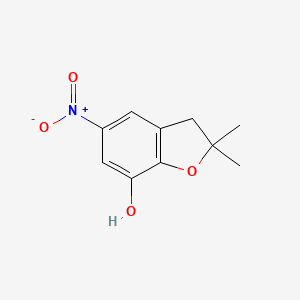
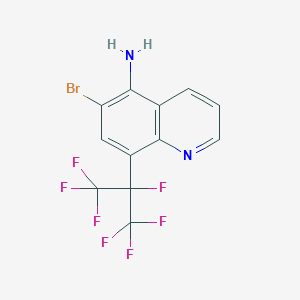


![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)

